3-Chloro-2'-ethylbenzophenone
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Overview
Description
3-Chloro-2’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.71 g/mol . It is a derivative of benzophenone, where a chlorine atom is substituted at the third position and an ethyl group at the second position of the phenyl ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 3-Chloro-2’-ethylbenzophenone can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, benzene reacts with 3-chloro-2’-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures . The reaction conditions typically involve maintaining the temperature between -20°C to 15°C to ensure optimal yield .
Chemical Reactions Analysis
3-Chloro-2’-ethylbenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-2’-ethylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2’-ethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting biological pathways and processes .
Comparison with Similar Compounds
3-Chloro-2’-ethylbenzophenone can be compared with other benzophenone derivatives such as:
- 2-Chloro-2’-ethylbenzophenone
- 4-Chloro-2’-ethylbenzophenone
- 3-Chloro-4’-ethylbenzophenone
These compounds share similar structural features but differ in the position of the chlorine and ethyl groups. The unique positioning of these substituents in 3-Chloro-2’-ethylbenzophenone contributes to its distinct chemical and physical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
(3-chlorophenyl)-(2-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPHPDCYFIYWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263785 |
Source
|
Record name | Methanone, (3-chlorophenyl)(2-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-74-5 |
Source
|
Record name | Methanone, (3-chlorophenyl)(2-ethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3-chlorophenyl)(2-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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